molecular formula C5HCl2N3 B1454708 3,5-Dichloropyrazine-2-carbonitrile CAS No. 313339-92-3

3,5-Dichloropyrazine-2-carbonitrile

Cat. No.: B1454708
CAS No.: 313339-92-3
M. Wt: 173.98 g/mol
InChI Key: SDTCGHLDTSGIRR-UHFFFAOYSA-N
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Description

3,5-Dichloropyrazine-2-carbonitrile is an organic compound with the molecular formula C5HCl2N3. It is a white crystalline solid that is relatively stable under standard conditions. This compound is primarily used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals .

Mechanism of Action

Chemical Reactions Analysis

3,5-Dichloropyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium persulfate, formamide, and cyanogen chloride. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,5-Dichloropyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives.

    Biology: It serves as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: It is used in the development of drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is employed in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

3,5-Dichloropyrazine-2-carbonitrile can be compared with similar compounds such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3,5-dichloropyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2N3/c6-4-2-9-3(1-8)5(7)10-4/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTCGHLDTSGIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680953
Record name 3,5-Dichloropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313339-92-3
Record name 3,5-Dichloro-2-pyrazinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313339-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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